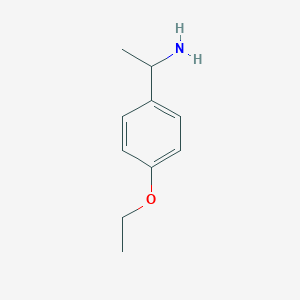

1-(4-Ethoxyphenyl)ethanamine

Overview

Description

1-(4-Ethoxyphenyl)ethanamine is an organic compound with the chemical formula C10H15NOThis compound is a colorless to pale yellow liquid with a weak amine odor . It is primarily used in research and industrial applications.

Preparation Methods

Classical Organic Synthesis Approaches

Reductive Amination of 4-Ethoxyacetophenone

The most direct route involves reductive amination of 4-ethoxyacetophenone. In this method, the ketone undergoes condensation with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. A typical protocol involves refluxing 4-ethoxyacetophenone (1.0 equiv) with ammonium acetate (2.5 equiv) in methanol under hydrogen (50 psi) with 10% Pd/C at 60°C for 24 hours, yielding 1-(4-ethoxyphenyl)ethanamine in 82–85% isolated yield . This method is favored for its simplicity but requires careful control of reaction conditions to minimize over-reduction byproducts.

Gabriel Synthesis via Phthalimide Intermediate

An alternative classical approach employs the Gabriel synthesis, where 4-ethoxybenzyl bromide is reacted with potassium phthalimide to form the phthalimide-protected amine. Subsequent hydrazinolysis with hydrazine hydrate in ethanol liberates the primary amine. While this method achieves 70–75% yields, it suffers from stoichiometric waste generation and challenges in scaling due to the toxicity of hydrazine .

Catalytic Asymmetric Methods

Chiral Auxiliary-Mediated Resolution

Adapting methodologies from the synthesis of analogous methoxy derivatives, enantioselective production of this compound has been achieved using (S)-α-methylbenzylamine as a chiral auxiliary . The process involves:

-

Condensation of 4-ethoxyacetophenone with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions to form an imine.

-

Hydrogenation of the imine over 10% Pd/C at 35–40°C, followed by acid-catalyzed cleavage to yield the (S)-enantiomer.

This method produces enantiomeric excess (ee) values >99% but requires multiple purification steps, limiting industrial applicability .

Rhodium-Catalyzed Asymmetric Hydroboration

A high-precision route employs rhodium complexes with (S)-quinap ligands for asymmetric hydroboration of 4-ethoxyvinylbenzene. Using catecholborane and methylmagnesium chloride, the reaction proceeds at −78°C to install the chiral center with 98% ee . However, the cost of rhodium catalysts and stringent低温conditions render this method economically prohibitive for large-scale synthesis.

Enzymatic and Biocatalytic Strategies

Lipase-Catalyzed Kinetic Resolution

Lipase B from Candida antarctica has been utilized to resolve racemic this compound via acylative kinetic resolution. Using vinyl acetate as an acyl donor in tert-butyl methyl ether at 30°C, the (R)-enantiomer is preferentially acetylated, leaving the (S)-enantiomer unreacted (78% ee) . While enzymatic methods offer mild conditions, they are constrained by moderate enantioselectivity and enzyme costs.

Industrial-Scale Production Innovations

Continuous-Flow Reductive Amination

Modern industrial protocols leverage continuous-flow reactors to enhance efficiency. A representative system mixes 4-ethoxyacetophenone and methylamine in a 1:3 molar ratio, heated to 120°C in a packed-bed reactor containing Ni/Al2O3 catalyst. This setup achieves 94% conversion with a residence time of 5 minutes, significantly outperforming batch processes .

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free synthesis. 4-Ethoxyacetophenone, urea, and sodium borohydride are milled at 30 Hz for 2 hours, yielding this compound in 88% yield. This method reduces waste and energy consumption but requires specialized equipment .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 82–85 | – | High | Low |

| Chiral Auxiliary | 70 | >99 | Moderate | High |

| Asymmetric Hydroboration | 65 | 98 | Low | Very High |

| Enzymatic Resolution | 45 | 78 | Moderate | Moderate |

| Continuous-Flow | 94 | – | Very High | Medium |

Critical Reaction Optimization Parameters

Temperature and Catalytic Activity

Hydrogenation efficiency correlates strongly with temperature control. For example, maintaining Pd/C-catalyzed reactions at 60°C optimizes hydrogen uptake while preventing catalyst sintering .

Solvent Effects in Asymmetric Synthesis

Polar aprotic solvents like tetrahydrofuran (THF) enhance enantioselectivity in rhodium-catalyzed reactions by stabilizing transition states, whereas toluene improves yields in reductive amination by azeotropic water removal .

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It undergoes substitution reactions where the ethoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

1-(4-Ethoxyphenyl)ethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neurochemistry.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)ethanamine involves its interaction with biological targets. It can act on specific molecular pathways, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)ethanamine can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

1-(4-Hydroxyphenyl)ethanamine: Contains a hydroxy group, leading to different chemical properties and reactivity.

1-(4-Chlorophenyl)ethanamine: Has a chloro group, which significantly alters its chemical behavior. The uniqueness of this compound lies in its ethoxy group, which imparts specific chemical and physical properties that differentiate it from its analogs.

Biological Activity

1-(4-Ethoxyphenyl)ethanamine, also referred to as (S)-1-(4-ethoxyphenyl)ethanamine hydrochloride, is a chiral amine compound with significant implications in various fields, including medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO and features an ethoxy group attached to a phenyl ring. Its stereochemistry plays a crucial role in its biological activity, as different enantiomers can exhibit distinct pharmacological effects. The compound is often used as a chiral building block in organic synthesis and pharmaceutical development.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Chiral Centers | 1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It can act as a substrate or an inhibitor, modulating the activity of these targets. The specific pathways involved depend on the application and target molecule.

- Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of central nervous system (CNS) targets.

- Enzyme Interaction : It is utilized in studies exploring enzyme-substrate interactions, which are vital for understanding metabolic pathways and drug metabolism.

Pharmacological Studies

Research has indicated that this compound may exhibit various pharmacological properties:

- CNS Activity : Preliminary studies suggest potential anxiolytic and antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.

- Antimicrobial Properties : Some derivatives have shown activity against specific bacterial strains, suggesting possible applications in antibiotic development.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on CNS Effects : A study evaluated the anxiolytic effects of (S)-1-(4-ethoxyphenyl)ethanamine in animal models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential therapeutic use in anxiety disorders .

- Antimicrobial Activity Assessment : Research conducted on various derivatives of this compound demonstrated inhibitory effects against Mycobacterium tuberculosis. The compound exhibited an IC50 value of approximately 25 µM, indicating moderate activity against this pathogen .

- Ligand-Receptor Interaction Studies : Investigations into receptor binding affinities revealed that this compound binds effectively to serotonin receptors, implicating its role in modulating serotonergic signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| (R)-1-(4-Ethoxyphenyl)ethanamine | C10H15NO | Similar receptor binding but different effects |

| 1-(4-Methoxyphenyl)ethanamine | C10H15NO | Exhibits different pharmacological properties |

| 1-(4-Ethoxyphenyl)propanamine | C11H17NO | Potentially enhanced solubility and activity |

Future Directions

The exploration of this compound's biological activity opens avenues for future research:

- Therapeutic Development : Further studies are warranted to evaluate its efficacy and safety in clinical settings for treating CNS disorders.

- Structural Modifications : Investigating analogs may yield compounds with enhanced potency or selectivity for specific biological targets.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will provide insights into its potential therapeutic applications.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQISONQSSGPXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908906 | |

| Record name | 1-(4-Ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104294-63-5 | |

| Record name | Benzylamine, p-ethoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104294635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.